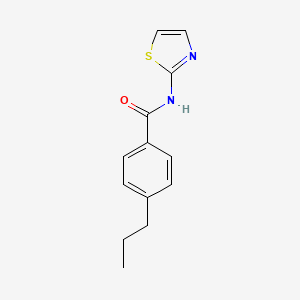

4-propyl-N-(1,3-thiazol-2-yl)benzamide

Description

Overview of Thiazole (B1198619) and Benzamide (B126) Scaffolds in Medicinal Chemistry Research

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. nih.govnih.gov It is a key structural component in numerous natural products, such as Vitamin B1 (Thiamine), and a wide range of synthetic pharmaceuticals. mdpi.comnih.gov The thiazole nucleus is noted for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. nih.govnih.govmdpi.com Its structural rigidity, electronic properties, and capacity for hydrogen bonding contribute to favorable interactions with biological targets. mdpi.com

Similarly, the benzamide moiety is a fundamental structural unit in a multitude of bioactive compounds. Amide bonds are central to the structure of peptides and proteins, making the benzamide scaffold a key player in biomolecular interactions. nih.gov Benzamide derivatives are investigated for a vast spectrum of therapeutic applications, including as anticancer, anti-inflammatory, and antipsychotic agents. mdpi.comresearchgate.net The aromatic ring and the amide linker provide a versatile framework that can be readily functionalized to modulate a compound's physicochemical and biological properties.

Significance of the Benzamide Moiety and Thiazole Ring in Bioactive Compound Design

The combination of the benzamide moiety and the thiazole ring into a single molecular entity, the N-(1,3-thiazol-2-yl)benzamide core, creates a structure with significant potential for drug design. This hybrid architecture allows for the exploration of vast chemical space through substitution on both the phenyl and thiazole rings. nih.govresearchgate.net

The amide linker provides a crucial hydrogen bond donor (N-H) and acceptor (C=O), which can form key interactions with biological targets like enzymes and receptors. The thiazole ring acts as a versatile bioisostere and can engage in various non-covalent interactions, while the benzamide's phenyl ring offers a site for modifications that can influence properties such as lipophilicity, metabolic stability, and target selectivity. researchgate.net Researchers leverage these features to design compounds with tailored activities, aiming to enhance potency and reduce off-target effects. researchgate.netmdpi.com The proven track record of both individual scaffolds in clinically approved drugs underscores the rationale for their combined use in designing new bioactive agents. nih.govmdpi.commdpi.com

Research Trajectory and Evolution of Analogous N-Aryl-Thiazolyl Benzamide Derivatives

Research into N-aryl-thiazolyl benzamide derivatives has evolved to explore their potential against a variety of biological targets. While specific research data on "4-propyl-N-(1,3-thiazol-2-yl)benzamide" is not prominently featured in available literature, extensive structure-activity relationship (SAR) studies on analogous compounds highlight the research trajectory for this class.

A notable area of investigation has been the development of these compounds as antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. nih.gov A comprehensive study characterized 61 analogs of N-(thiazol-2-yl)-benzamide to understand the structural requirements for ZAC antagonism. This research identified several compounds with potent inhibitory activity, demonstrating that modifications to both the thiazole and benzamide rings significantly impact efficacy. nih.gov For instance, substitutions on the phenyl ring and the thiazole ring were systematically varied to probe their effect on activity.

The table below presents a selection of these analogs and their activity at the ZAC, illustrating the detailed investigation into this class of compounds. This systematic approach, where functional groups are altered to map their influence on biological activity, is characteristic of the research evolution for these derivatives. Other research avenues for related structures have included investigations into their potential as cholinesterase inhibitors for Alzheimer's disease and as antiproliferative agents. nih.govresearchgate.net

| Compound ID | Structure | Substitution Pattern | Biological Target | Activity (IC50) | Source |

|---|---|---|---|---|---|

| 1 | 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester | 5-bromo, 2-chloro on benzamide; 4-methyl, 5-methyl ester on thiazole | ZAC | ~10-30 µM | nih.gov |

| 2b | N-(4,5-dimethylthiazol-2-yl)benzamide | 4,5-dimethyl on thiazole | ZAC | 1-3 µM | nih.gov |

| 4c | N-(thiazol-2-yl)-4-(trifluoromethyl)benzamide | 4-trifluoromethyl on benzamide | ZAC | 1-3 µM | nih.gov |

| 5a (TTFB) | N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide | 3-fluoro on benzamide; 4-tert-butyl on thiazole | ZAC | 1-3 µM | nih.gov |

| 3j | N-(2,3-dimethylphenyl)thiazol-2-amine | 2,3-dimethyl on N-phenyl | AChE | 0.009 µM | nih.gov |

| 3j | N-(2,3-dimethylphenyl)thiazol-2-amine | 2,3-dimethyl on N-phenyl | BChE | 0.646 µM | nih.gov |

Properties

IUPAC Name |

4-propyl-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2OS/c1-2-3-10-4-6-11(7-5-10)12(16)15-13-14-8-9-17-13/h4-9H,2-3H2,1H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNISUVZFKTYJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)NC2=NC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for N-(1,3-Thiazol-2-yl)benzamide Analogues

The synthesis of N-(1,3-thiazol-2-yl)benzamide analogues generally involves two primary disconnections: the formation of the amide bond and the construction of the thiazole (B1198619) heterocycle. Chemists can either first synthesize the 2-aminothiazole (B372263) ring and then acylate it with a suitable benzoic acid derivative, or in some cases, build the thiazole ring onto a pre-formed amide-containing precursor.

The formation of the benzamide (B126) linkage is a crucial step in the synthesis of the target compound and its analogues. This transformation typically involves the reaction of a 2-aminothiazole derivative with a benzoic acid derivative. A common and effective method is the acylation of 2-aminothiazole with an activated carboxylic acid, such as an acyl chloride. For instance, N-(thiazol-2-yl)benzamides can be prepared by reacting 2-aminothiazole with the corresponding benzoyl chloride. nih.gov

One documented procedure involves refluxing a mixture of 2,4-dichlorobenzoyl chloride and 2-aminothiazole in acetone. After the reaction, the mixture is poured into acidified cold water to precipitate the product, which is then filtered and purified. nih.gov This straightforward approach is widely applicable for various substituted benzoyl chlorides and 2-aminothiazoles.

In addition to using acyl chlorides, standard peptide coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid, although this was not as broadly applicable in some reported cases due to solubility issues. nih.gov The choice of method often depends on the specific substrates and desired reaction conditions.

Table 1: Examples of Amide Coupling Conditions for N-(1,3-thiazol-2-yl)benzamide Synthesis

| Amine Reactant | Acylating Agent/Acid | Coupling Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Aminothiazole | 2,4-Dichlorobenzoyl chloride | Acetone, reflux, 1.5 h | 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | nih.gov |

| 2-Amino-4-(pyrid-2-yl)thiazole | Benzoyl chloride | DMAP or N-methylimidazole, CH₂Cl₂ | N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide | nih.gov |

| 2-Aminothiazole derivatives | Substituted Benzoic Acids | Conversion of acid to acyl chloride, followed by acylation | Various N-thiazolyl amides | mdpi.com |

The synthesis of the 2-aminothiazole core is fundamental. Several classic and modified cyclization reactions are employed to construct this heterocyclic system.

Hantzsch Cyclization: The Hantzsch thiazole synthesis is the most traditional and widely used method for obtaining thiazole rings. cymitquimica.com The reaction involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. nih.govcymitquimica.com To produce the unsubstituted 2-aminothiazole, chloroacetaldehyde (B151913) is reacted with thiourea. chemicalbook.comacs.org Because pure chloroacetaldehyde is unstable and prone to polymerization, precursors like diethylchloroacetal are often used in its place. chemicalbook.com The reaction is typically followed by neutralization with a base to isolate the 2-aminothiazole product. chemicalbook.comacs.org

Cook-Heilbron Synthesis: The Cook-Heilbron thiazole synthesis is a method for forming 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild conditions. google.com This reaction is valuable as it provides a different substitution pattern on the thiazole ring compared to the Hantzsch synthesis.

Gabriel Synthesis: The Gabriel synthesis is a well-known method for preparing primary amines from primary alkyl halides using potassium phthalimide (B116566). masterorganicchemistry.comlibretexts.org While not a direct method for thiazole ring formation, it can be used to synthesize precursors for thiazole synthesis. For example, it can be adapted to produce a 2-acylamino-ketone, which can then undergo cyclization with a reagent like phosphorus pentasulfide in a variation of the Robinson-Gabriel synthesis to form a thiazole ring. wikipedia.org This represents an indirect application of the Gabriel methodology within a broader synthetic strategy for thiazoles.

Table 2: Comparison of Thiazole Ring Synthesis Methods

| Method | Key Reactants | Typical Product | Key Features | Reference |

|---|---|---|---|---|

| Hantzsch Cyclization | α-Haloketone + Thiourea/Thioamide | 2-Amino/2-Substituted Thiazoles | Versatile, high-yielding, and widely applicable. | nih.govcymitquimica.com |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide/Dithioacid | 5-Aminothiazoles | Operates under mild conditions; provides access to 5-amino substituted thiazoles. | google.com |

| Gabriel Synthesis (Indirect) | Phthalimide + Alkyl Halide (to make precursor) | Primary amine precursor for subsequent cyclization | Used to prepare amine-containing starting materials for other cyclization reactions. | masterorganicchemistry.comwikipedia.org |

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency, atom economy, and environmental friendliness. Several MCRs have been developed for the synthesis of diverse thiazole derivatives. nih.gov These reactions are well-suited for creating libraries of complex molecules from simple starting materials. researchgate.net For example, an efficient one-pot synthesis of 2-aminothiazoles has been developed from a methylcarbonyl compound, thiourea, and iodine using a montmorillonite-K10 catalyst. researchgate.net

Targeted Synthesis of 4-Propyl-N-(1,3-thiazol-2-yl)benzamide and its Derivatives

Proposed Synthetic Route:

Preparation of 4-Propylbenzoyl Chloride: 4-Propylbenzoic acid, a commercially available white crystalline solid, can be converted to its more reactive acyl chloride derivative. guidechem.comchemicalbook.com This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Amide Coupling: The resulting 4-propylbenzoyl chloride is then reacted with 2-aminothiazole in an anhydrous solvent, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. This acylation reaction directly forms the amide bond, yielding the target compound, this compound. The product can then be isolated and purified using standard techniques like recrystallization. This approach mirrors established procedures for similar N-thiazolyl benzamides. nih.gov

Advanced Synthetic Techniques and Optimization in Benzamide-Thiazole Chemistry

To improve the efficiency, yield, and environmental footprint of these syntheses, modern techniques are often employed.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions compared to conventional heating methods. This technique has been successfully applied to the synthesis of various thiazole-containing scaffolds. For instance, the synthesis of new benzimidazole (B57391) bearing thiazolidinedione derivatives saw significant improvement in both reaction times and yields when conducted under microwave irradiation. researchgate.net Similarly, microwave-assisted methods have been developed for the rapid and efficient synthesis of 1,3-benzothiazol-2(3H)-one derivatives and other thiazolyl compounds, demonstrating the broad applicability of this technology in heterocyclic chemistry. asianpubs.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Advantage of Microwave | Reference |

|---|---|---|---|---|

| Synthesis of Thiazolyl Imidazo Indoles | Not specified | Not specified | Excellent yield, lesser reaction time, eco-friendly. | asianpubs.org |

| Synthesis of Benzimidazole Thiazolidinediones | Not specified | Not specified | Significant reduction in reaction times and improvement in yields. | researchgate.net |

| Synthesis of Thiazolyl-Pyridazinediones | Not specified | 4-8 min | High yields, short reaction time. |

Molecular Interactions and Biological Activity Profiles

Receptor Binding and Ligand-Target Interactions

The biological effects of thiazolyl-benzamide derivatives are also mediated through their binding to specific cell surface and intracellular receptors.

The affinity and specificity of a ligand for its target are critical determinants of its pharmacological profile.

P2X3 Receptor Antagonism: P2X3 receptors, which are ATP-gated ion channels, are promising targets for treating chronic pain and inflammation. nih.govnih.gov Triazolopyrimidine derivatives have been developed as potent and selective P2X3 receptor antagonists with IC₅₀ values as low as 54.9 nM. nih.gov These antagonists were found to stabilize the receptor in a desensitized state, acting as a molecular barrier to ion flow. nih.gov

EGFR/HER-2 Inhibition: As mentioned previously, thiazole (B1198619) derivatives have been developed as potent inhibitors of EGFR and HER-2. nih.gov A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure were synthesized as dual-target inhibitors. nih.gov Similarly, new thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have shown potent dual inhibition, with compound 39 exhibiting IC₅₀ values of 0.153 µM for EGFR and 0.108 µM for HER2, and compound 43 showing IC₅₀ values of 0.122 µM and 0.078 µM, respectively. nih.gov

Other Receptors: Thiazolyl-benzamide analogs have also been identified as the first class of selective antagonists for the Zinc-Activated Channel (ZAC), with some analogs displaying IC₅₀ values in the range of 1–3 μM. semanticscholar.orgnih.gov Additionally, N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-methoxy-N-methylbenzamide (ITMM) was identified as a selective antagonist for the metabotropic glutamate (B1630785) receptor 1 (mGluR1) with a Ki value of 12.6 nM. nih.gov

| Receptor Target | Derivative Class/Compound | Binding Affinity (IC₅₀/Ki) | Reference |

|---|---|---|---|

| P2X3 Receptor | Triazolopyrimidine derivative (26a) | IC₅₀ = 54.9 nM | nih.gov |

| EGFR | Thiazole derivative (39) | IC₅₀ = 0.153 µM | nih.gov |

| HER-2 | Thiazole derivative (39) | IC₅₀ = 0.108 µM | nih.gov |

| EGFR | Thiazole derivative (43) | IC₅₀ = 0.122 µM | nih.gov |

| HER-2 | Thiazole derivative (43) | IC₅₀ = 0.078 µM | nih.gov |

| Zinc-Activated Channel (ZAC) | N-(thiazol-2-yl)-benzamide analog (2b) | IC₅₀ = 1-3 µM | nih.gov |

| mGluR1 | ITMM | Ki = 12.6 nM | nih.gov |

Molecular recognition, which encompasses the specific interactions between a ligand and its biological target, is fundamental to the observed biological activity. The benzimidazole (B57391) moiety, for instance, is a structural isostere of naturally occurring nucleotides and can interact effectively with enzymes and receptors through hydrogen bonds and π-π stacking interactions, enhancing binding affinity. nih.gov

Molecular docking and dynamics simulations are powerful tools used to elucidate these interactions at an atomic level. nih.govnih.gov

For EGFR/HER-2 inhibitors , studies have shown that N-(1,3,4-thiadiazol-2-yl)benzamide derivatives can bind stably to the kinase domains of these receptors. nih.gov

In the case of urease inhibitors , docking studies revealed that potent compounds fit well within the active region of the urease enzyme, showing favorable binding energies. nih.gov

For carbonic anhydrase inhibitors , simulations predict that thiazolidinone-containing derivatives bind efficiently in the active site cavity, forming crucial interactions with key residues and the catalytic zinc ion. researchgate.net

With acetylcholinesterase inhibitors , docking studies predicted interactions with key amino acids Trp286 and Tyr341 in the enzyme's active site, which aligns with the observed inhibitory activity. nih.gov

These specific molecular interactions, such as hydrogen bonding with key residues or coordination with metal ions in the active site, are what anchor the inhibitor to its target, leading to the modulation of its biological function. researchgate.netnih.gov

Cellular and Molecular Biological Investigations (Excluding Clinical Human Data)

Effects on Cell Proliferation and Viability in Preclinical Cancer Models

Thiazole-containing compounds have demonstrated notable antiproliferative and cytotoxic effects across a variety of human cancer cell lines. The thiazole ring is considered a "magic moiety" or privileged structure in medicinal chemistry for its role in developing agents that can interfere with cancer cell growth.

Numerous studies have evaluated the efficacy of thiazole derivatives against cancer cells. For instance, a series of 1,3-thiazole amide derivatives of the triterpene Ochraceolide A were tested against human breast cancer (MCF-7, MDA-MB-231) and cervical cancer (SiHa) cell lines. The 5-nitrofuramide derivative, in particular, showed significant cytotoxic and antiproliferative activity with IC₅₀ values ranging from 1.6 to 12.7 µM. Another study on newly synthesized thiazole derivatives identified a compound, designated 4c, as a potent agent against MCF-7 and hepatocellular carcinoma (HepG2) cells, with IC₅₀ values of 2.57 µM and 7.26 µM, respectively.

Similarly, phthalimide (B116566) derivatives incorporating a 1,3-thiazole structure have shown strong cytotoxic activity. Compound 5b was highly potent against MCF-7 cells (IC₅₀ = 0.2 µM), while compounds 5k and 5g were effective against MDA-MB-468 (IC₅₀ = 0.6 µM) and pheochromocytoma (PC-12) cells (IC₅₀ = 0.43 µM), respectively. Further research into thiazole-2-acetamide derivatives identified compounds 10a, 10o, and 13d as having significant antiproliferative activity against four different cancer cell lines, with average GI₅₀ values between 6 and 8 µM.

The table below summarizes the in vitro cytotoxic activity of several thiazole derivatives against various cancer cell lines.

Neurobiological Activity Research (e.g., Neuroprotective Effects, Anticonvulsant Activity)

Extensive searches of scientific literature and databases did not yield specific studies investigating the neurobiological activity of 4-propyl-N-(1,3-thiazol-2-yl)benzamide . However, research into structurally related compounds containing the thiazole or benzamide (B126) core provides context for potential areas of investigation.

Neuroprotective Effects: There is currently no published research specifically evaluating the neuroprotective effects of This compound .

However, the broader class of thiazole derivatives has been a subject of interest in neuroprotection research. For instance, some thiazolidinone compounds, which contain a related thiazole ring structure, have been evaluated for their potential to mitigate neuroinflammation and oxidative stress. One study on a thiazolidin-4-one derivative, DS12, demonstrated neuroprotective effects against lipopolysaccharide-induced neuroinflammation in mice, suggesting that the thiazole scaffold can be a component of neuroprotective agents. nih.gov Another study assessed thiazole-carboxamide derivatives as negative allosteric modulators of AMPA receptors, which could offer neuroprotection from excitotoxicity. mdpi.com These studies focus on different, more complex molecules and their findings cannot be directly extrapolated to This compound .

Anticonvulsant Activity: No specific anticonvulsant activity has been reported for This compound .

The thiazole ring is a common feature in various compounds screened for anticonvulsant properties. For example, different series of thiazole-bearing 4-thiazolidinones have been synthesized and have shown activity in pentylenetetrazole (PTZ) and maximal electroshock (MES) seizure models. mdpi.com Similarly, derivatives of 1,3,4-thiadiazole, a related heterocyclic structure, have demonstrated anticonvulsant effects in animal models. nih.govfrontiersin.org Isatin-based derivatives that include a benzamide structure have also shown promise as potential anticonvulsant lead compounds. nih.gov These findings highlight the potential of the thiazole and benzamide moieties in the design of new anticonvulsant drugs, but specific data for the 4-propyl substituted compound remains absent.

Table 1: Summary of Neurobiological Activity Research for this compound

| Activity Type | Research Findings | Citations |

| Neuroprotective Effects | No specific studies found for this compound. | N/A |

| Anticonvulsant Activity | No specific studies found for this compound. | N/A |

Anti-inflammatory Research

There are no specific research articles detailing the anti-inflammatory properties of This compound .

However, the N-(1,3-thiazol-2-yl)benzamide scaffold is of interest in the development of anti-inflammatory agents. Research into related structures, such as 4-benzyl-1,3-thiazole derivatives, has been conducted with the aim of developing novel anti-inflammatory drugs. nih.gov In that study, which used Darbufelone as a lead compound, the thiazole scaffold was a key component of the designed molecules. The study optimized substitutions at various positions to enhance biological activity, indicating the importance of the specific chemical groups attached to the core structure. nih.gov Without direct experimental evidence, it is not possible to determine the anti-inflammatory potential of the 4-propyl substitution on the benzamide ring.

Table 2: Summary of Anti-inflammatory Research for this compound

| Research Aspect | Findings | Citations |

| In-vitro Studies | No specific studies found for this compound. | N/A |

| In-vivo Studies | No specific studies found for this compound. | N/A |

| Mechanism of Action | Not determined for this compound. | N/A |

Anti-tubercular Research

No dedicated studies on the anti-tubercular activity of This compound have been identified in the reviewed scientific literature.

The search for new anti-tubercular drugs is a significant area of pharmaceutical research, and various heterocyclic compounds are being explored. While there is no data on This compound , related structures have been investigated. For example, a series of 3,5-dinitrobenzamide (B1662146) derivatives were synthesized and tested against Mycobacterium tuberculosis, with some compounds showing activity comparable to existing drugs like isoniazid. nih.gov These compounds, however, feature different substitution patterns. Additionally, other classes of thiazole-containing compounds, such as imidazo[2,1-b]thiazole-5-carboxamides, have been developed as potent anti-tubercular agents. nih.gov The anti-tubercular potential of a specific compound is highly dependent on its unique structure, and therefore, the activity of these related molecules cannot be directly attributed to This compound .

Table 3: Summary of Anti-tubercular Research for this compound

| Research Aspect | Findings | Citations |

| In-vitro Activity (MIC) | No minimum inhibitory concentration (MIC) values have been reported for this compound against M. tuberculosis. | N/A |

| In-vivo Efficacy | No in-vivo studies have been reported for this compound. | N/A |

| Target Identification | No specific molecular targets have been identified for this compound. | N/A |

Structure Activity Relationship Sar and Molecular Design Principles

Conformational Analysis and Structural Determinants of Biological Activity

Crystallographic studies of the parent N-(1,3-thiazol-2-yl)benzamide reveal that the molecule is not planar, with a significant dihedral angle observed between the phenyl and thiazole (B1198619) rings. mdpi.com This non-planarity is a key feature, arising from the rotation around the C1–C5 bond (connecting the phenyl ring to the amide carbonyl), which is permitted due to a lack of significant electronic conjugation. mdpi.com In contrast, the thiazole ring and the amide group maintain a conformation close to planarity, a rigidity attributed to charge delocalization between the amide nitrogen (N1) and the thiazole nitrogen (N2). mdpi.com

Several non-covalent interactions are crucial in stabilizing the preferred conformation. An attractive dipole-dipole interaction between the amide N-H group and the thiazole nitrogen atom plays a significant role. researchgate.net Furthermore, an intramolecular interaction between the amide oxygen and the thiazole sulfur atom, with a distance shorter than the sum of their van der Waals radii, helps maintain the planarity of the thiazole-amide portion of the molecule. mdpi.comresearchgate.net In the solid state, these molecules often form hydrogen-bonded dimers, where two molecules are linked by N—H⋯N hydrogen bonds, further influencing their conformational state. mdpi.com The specific geometry of these dimers can vary, leading to the phenomenon of polymorphism, where the same compound crystallizes in different forms. mdpi.comresearchgate.net

These structural and conformational features are critical determinants of how the molecule fits into the binding site of its biological target. For instance, in Sirt2 inhibitors, the conformationally locked thiazole-amide core is designed to mimic the structure of known active compounds. nih.gov The relative orientation of the aromatic and heterocyclic rings dictates the presentation of key interacting groups to the amino acid residues within the target's binding pocket. nih.govnih.gov

Impact of Aromatic and Aliphatic Substituents on Biological Potency and Target Binding

The potency and target-binding affinity of the 4-propyl-N-(1,3-thiazol-2-yl)benzamide scaffold can be finely tuned by modifying the substituents on both the aromatic (benzamide) and aliphatic (propyl) parts of the molecule.

Aromatic Ring Substitutions:

The substitution pattern on the benzamide (B126) phenyl ring is a critical determinant of activity. In the context of glucokinase (GK) activators, various substitutions have been explored. nih.gov The position and electronic nature of these substituents influence how the molecule docks into the allosteric site of the GK enzyme. nih.gov For instance, the introduction of specific groups can lead to enhanced binding interactions, resulting in higher activation folds.

In the development of Sirt2 inhibitors, substitutions on the benzamide ring are used to occupy specific hydrophobic pockets within the enzyme's active site. nih.gov Studies on related 3-(N-arylsulfamoyl)benzamides showed that para-substituted groups on an amido moiety could occupy two different hydrophobic pockets, with strict size requirements. nih.gov The addition of a bromo-substituent, for example, can be used to probe functional group compatibility and serve as a handle for further chemical modification. nih.gov

Thiazole Ring and Aliphatic Chain Modifications:

Substitutions on the thiazole ring itself also have a profound impact. In the development of antagonists for the Zinc-Activated Channel (ZAC), introducing a 4-tert-butyl group on the thiazole ring was found to be beneficial for antagonist activity. semanticscholar.org Similarly, for compounds designed to prolong NF-κB activation, a bis-substituted phenyl group at the 4-position of the thiazole ring was found to be necessary for activity, with des-methyl analogs being inactive. nih.gov

The 4-propyl group on the benzamide ring primarily serves to interact with hydrophobic regions of the target binding site. While the provided data focuses more on substitutions on the core rings, the length and branching of this aliphatic chain are classic parameters to modify in lead optimization. Changing the propyl group to other alkyl chains would modulate the van der Waals interactions and could improve or diminish binding affinity depending on the topology of the target's hydrophobic pocket. For example, in a related series of Sirt2 inhibitors, the N-ethylsulfonamide moiety caused steric hindrance, distorting the orientation of an adjacent phenyl ring and reducing π-π stacking interactions, which rationalized its lower potency compared to an N-methyl analog. nih.gov This highlights the sensitivity of potency to the size and nature of aliphatic groups.

The following table summarizes SAR findings for related N-(thiazol-2-yl)benzamide analogs targeting different proteins, illustrating the effect of substitutions.

| Target | Scaffold Modification | Effect on Activity | Reference |

| Glucokinase | Various substitutions on the benzamide ring. | Displayed good in vitro GK activation (activation fold 1.48-1.83). | nih.gov |

| ZAC | Introduction of a 4-tert-butyl group on the thiazole ring. | Beneficial for antagonist activity. | semanticscholar.org |

| ZAC | N,N-diallylsulfamoyl group at para-position of phenyl ring. | Inactive. | semanticscholar.org |

| NF-κB Activation | 2,5-dimethylphenyl at position 4 of the thiazole ring. | Most potent compound in the series. | nih.gov |

| NF-κB Activation | Removal of methyl groups from the 2,5-dimethylphenyl substituent. | Inactive, suggesting a bis-substituted phenyl is necessary. | nih.gov |

| Sirt2 | N-methylation of a related 3-(N-arylsulfamoyl)benzamide. | Greatly increased potency and selectivity. | nih.gov |

Role of Heterocyclic Moieties in Molecular Recognition and Functional Response

The benzamide and thiazole moieties are not merely passive structural linkers; they are fundamental heterocyclic components that actively participate in molecular recognition and are essential for the functional response of the compound.

The benzamide moiety is a well-established privileged structure in drug discovery. researchgate.net Its amide group (–C(=O)NH–) is a potent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). This allows it to form strong, directional hydrogen bonds with amino acid residues in a protein's binding site, a critical interaction for anchoring the ligand. For example, in glucokinase activators, the benzamide core is crucial for docking into the allosteric site. nih.gov The planarity of the amide bond helps to properly orient the attached phenyl and thiazole rings for optimal interactions with the target.

The 1,3-thiazole ring is another key pharmacophore. It is a bioisostere of other aromatic and heterocyclic rings and offers a unique combination of properties. nih.gov

Hydrogen Bonding: The nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. As noted in conformational studies, an intramolecular dipole-dipole interaction between the amide N-H and the thiazole nitrogen is a key stabilizing feature. researchgate.net In a protein binding site, this nitrogen can form crucial hydrogen bonds with backbone or side-chain donors.

Hydrophobic and Aromatic Interactions: The thiazole ring itself is aromatic and can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.govnih.gov For Sirt2 inhibitors, the thiazole moiety is located near hydrophobic residues such as Leu138, Leu134, and Ile169. nih.gov

Together, the thiazole-amide core creates a conformationally constrained unit that presents its interaction points (H-bond donors/acceptors, hydrophobic surfaces) in a specific spatial arrangement. nih.gov This pre-organization reduces the entropic penalty upon binding, contributing to higher affinity. In antagonists of the Zinc-Activated Channel (ZAC), this N-(thiazol-2-yl)-benzamide scaffold was identified as a novel class of negative allosteric modulators, indicating that the specific combination of these two heterocyclic moieties is responsible for a distinct functional response at the receptor. semanticscholar.org

Design Principles for Enhanced Target Selectivity and Efficacy in Preclinical Studies

The evolution of this compound and its analogs from initial hits to preclinical candidates is guided by specific design principles aimed at maximizing on-target efficacy while minimizing off-target effects, thereby enhancing selectivity.

Exploiting Target-Specific Pockets: A primary strategy is to modify the scaffold to engage with unique features of the target's binding site that are not present in related proteins. For Sirt2 inhibitors, analogs of the related 3-(N-arylsulfamoyl)benzamide scaffold were designed where terminal aniline (B41778) moieties could occupy two potential hydrophobic pockets with strict size requirements. nih.gov By carefully tailoring the size and shape of substituents, particularly on the benzamide and thiazole rings, selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3 was achieved. nih.gov For example, N-methylation of the sulfonamide linker in this series dramatically increased both potency and selectivity. nih.gov

Structure-Based and Fragment-Based Design: Modern drug design often starts with identifying small fragments that bind to the target and then growing or linking them to create a more potent molecule. In the development of Sirt2 inhibitors, a fragment-based approach led to the discovery of potent and selective scaffolds. mdpi.com This allows for the systematic exploration of chemical space and the rational design of moieties that confer selectivity.

Conformational Constraint: Introducing rigidity into a flexible molecule can lock it into its bioactive conformation, which enhances binding affinity and can improve selectivity. This principle was explored in Sirt2 inhibitors by incorporating five- or six-membered rings to constrain the linker between aromatic components. mdpi.com The study found that introducing a five-membered ring was a viable modification, with specific stereoisomers showing enhanced inhibitory activity and excellent selectivity over SIRT1 and SIRT3. mdpi.com This suggests that increasing the rigidity of the linker is a beneficial strategy.

Systematic SAR Exploration: A thorough investigation of the structure-activity relationship (SAR) is fundamental. In the development of NF-κB activation prolongers, researchers systematically synthesized analogs to understand which positions on the scaffold could tolerate modification. nih.gov They discovered that a bis-substituted phenyl group on the thiazole ring was essential for activity. nih.gov Similarly, for ZAC antagonists, the functional characterization of 61 analogs allowed for a detailed understanding of the structural determinants for activity, leading to the identification of compounds with higher efficacy and complete channel block. semanticscholar.org This systematic approach prevents unproductive modifications and focuses efforts on areas of the molecule that directly influence efficacy and selectivity.

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

In the absence of a high-resolution crystal structure of the ligand-target complex, pharmacophore modeling and other ligand-based design methods are invaluable tools for guiding the optimization of lead compounds like this compound.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) that a molecule must possess to bind to a specific target and elicit a biological response.

For the N-(1,3-thiazol-2-yl)benzamide class of compounds, a general pharmacophore model can be derived from the structures of known active molecules. Key features would include:

An aromatic ring feature corresponding to the benzamide's phenyl group.

A hydrogen bond acceptor feature from the amide carbonyl oxygen.

A hydrogen bond donor feature from the amide N-H group.

A second aromatic/heterocyclic ring feature from the thiazole moiety.

A hydrogen bond acceptor from the thiazole nitrogen.

A hydrophobic feature corresponding to the 4-propyl group.

This type of model serves as a 3D search query to screen virtual compound libraries for new molecules with different chemical scaffolds but the same essential features, potentially leading to the discovery of novel active compounds.

Ligand-based approaches were central to the development of N-(thiazol-2-yl)benzamide derivatives as glucokinase (GK) activators. nih.gov In that work, in silico docking studies were performed to predict the binding interactions of the designed compounds within the allosteric site of the GK enzyme. nih.gov These computational studies helped to rationalize the results from in vitro enzymatic assays. The strong correlation found between the in silico predictions and the experimental results validated the docking model and provided confidence in using it to design further compounds. nih.gov The researchers were able to identify compounds with good in vitro GK activation, which were then confirmed to have antidiabetic activity in animal models, demonstrating the success of this integrated computational and experimental approach. nih.gov

These modeling techniques allow chemists to prioritize which compounds to synthesize, saving time and resources, and to rationally design modifications aimed at improving potency and selectivity based on a predictive understanding of the molecule's interaction with its target.

Computational Chemistry and in Silico Approaches

Molecular Docking and Dynamics Simulations.semanticscholar.orgtandfonline.comtandfonline.comdntb.gov.ua

Molecular docking and dynamics simulations are foundational techniques for predicting how a ligand, such as 4-propyl-N-(1,3-thiazol-2-yl)benzamide, might interact with a biological target, typically a protein. semanticscholar.org These methods are crucial for understanding the basis of molecular recognition.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org For this compound, this process would involve computationally placing the molecule into the binding site of a relevant receptor. The output of a docking simulation is a set of "poses," which are ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more favorable interaction. researchgate.net

Studies on similar thiazole-containing compounds have shown that the thiazole (B1198619) ring is often crucial for binding. For instance, the thiazole nitrogen can act as a hydrogen bond acceptor, forming key interactions with amino acid residues like serine in a receptor's active site. nih.gov In the case of this compound, the benzamide (B126) portion and the propyl group would also be expected to form significant hydrophobic and van der Waals interactions within the binding pocket. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Key Interacting Residues (Hypothetical) | Interaction Type |

| Binding Affinity (kcal/mol) | -8.5 | SER232 | Hydrogen Bond (with thiazole N) |

| Estimated Ki (nM) | 150 | TRP945 | π-π Stacking (with phenyl ring) |

| RMSD of Best Pose (Å) | 1.2 | ILE625, VAL966 | Hydrophobic (with propyl group) |

| Number of H-Bonds | 2 | ASN907 | Hydrogen Bond (with amide O) |

This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. An MD simulation would model the movement of every atom in the this compound-protein system over time (typically nanoseconds). tandfonline.com This allows for the assessment of the stability of the docked pose and reveals how the protein might change its conformation to accommodate the ligand. tandfonline.com

Key analyses from an MD simulation include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are rigid upon ligand binding. tandfonline.com

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in docking throughout the simulation.

For this compound, MD simulations would be critical to confirm that the key interactions, such as the hydrogen bond to the thiazole nitrogen, are maintained over time, thus validating its potential as a stable inhibitor. rsc.org

Quantum Chemical Calculations.researchgate.netnih.gov

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly detailed view of the electronic structure of a molecule. These methods can be used to understand reaction mechanisms and predict reactivity. researchgate.netacs.org

DFT calculations could be used to model the reaction pathways involved in the synthesis or metabolism of this compound. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This would allow researchers to understand the feasibility of a synthetic route or predict potential metabolic weak spots in the molecule. For instance, DFT could elucidate the mechanism of amide bond formation during its synthesis. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding a molecule's behavior as an electron donor (nucleophile) or acceptor (electrophile). youtube.com

For this compound, an FMO analysis would reveal the most likely sites for nucleophilic and electrophilic attack. The HOMO is often located on electron-rich parts of the molecule, such as the thiazole or phenyl rings, while the LUMO is typically centered on electron-deficient areas. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests the molecule is more reactive. mdpi.comresearchgate.net This analysis is crucial for predicting how the molecule might interact with biological nucleophiles or electrophiles. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Properties for this compound (Calculated via DFT)

| Parameter | Value (eV) | Interpretation |

| HOMO Energy | -6.2 | Indicates electron-donating capability. |

| LUMO Energy | -1.5 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Suggests moderate chemical reactivity and stability. |

| Ionization Potential | 6.2 | Energy required to remove an electron. |

| Electron Affinity | 1.5 | Energy released when an electron is added. |

This table presents hypothetical data to illustrate the typical output of an FMO analysis.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govarchivepp.com To perform a QSAR study that includes this compound, a dataset of structurally similar benzamide derivatives with known biological activities (e.g., inhibitory concentrations) would be required. nih.govnih.govunair.ac.id

The process involves:

Data Set Preparation: A series of benzamide or thiazole analogues with measured biological activity would be compiled. researchgate.net

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). nih.gov

Model Building: Statistical methods, such as multiple linear regression, are used to build an equation that correlates the descriptors with the biological activity. unair.ac.idresearchgate.net

Validation: The model's predictive power is tested using internal and external validation techniques. nih.gov

A hypothetical QSAR model for a series of antifungal benzamides might look like this:

pIC50 = 0.5 * (LogP) - 0.2 * (Molecular_Weight) + 1.5 * (Dipole_Moment) + C

Such a model could then be used to predict the biological activity of new, unsynthesized compounds like this compound and guide the design of more potent analogues. nih.gov

Prediction of Molecular Descriptors and Pharmacokinetic Properties in silico (e.g., ADMET beyond toxicity profiling)

Key molecular descriptors for drug-like molecules often adhere to guidelines such as Lipinski's Rule of Five. For a series of N-(thiazol-2-yl)-benzamide derivatives, these have been investigated to establish a baseline for their potential as orally bioavailable drugs. nih.gov The addition of a propyl group at the 4-position of the benzamide ring is expected to influence properties such as lipophilicity (LogP) and molecular weight.

A representative set of predicted molecular descriptors and pharmacokinetic properties for N-(1,3-thiazol-2-yl)benzamide and related structures are presented in the table below. It is important to note that these are computationally derived values for analogous compounds and serve as an estimation for this compound.

| Property | Predicted Value Range for N-(thiazol-2-yl)benzamide Analogs | Significance in Pharmacokinetics |

|---|---|---|

| Molecular Weight (g/mol) | ~204 - 350 | Influences absorption and distribution; values <500 are generally preferred for oral bioavailability. |

| LogP (Octanol/Water Partition Coefficient) | 2.0 - 4.5 | A measure of lipophilicity, which affects absorption, distribution, and metabolism. Values <5 are often targeted. nih.gov |

| Hydrogen Bond Donors | 1 - 2 | Impacts solubility and binding to targets. Fewer than 5 is desirable. |

| Hydrogen Bond Acceptors | 3 - 5 | Affects solubility and target interaction. Fewer than 10 is generally preferred. |

| Topological Polar Surface Area (TPSA) (Ų) | 70 - 100 | Relates to membrane permeability and bioavailability. Values <140 Ų are often associated with good oral bioavailability. |

| Aqueous Solubility (logS) | Moderately to poorly soluble | Crucial for absorption; poor solubility can hinder oral drug development. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be low to moderate | Determines if a compound can enter the central nervous system. mdpi.com |

| Human Intestinal Absorption (%) | Predicted to be high | Indicates the extent of absorption from the gastrointestinal tract. |

The data suggest that compounds within this structural class generally possess favorable physicochemical properties for consideration as drug candidates. The introduction of a propyl group would increase the molecular weight and lipophilicity, which could, in turn, affect solubility and metabolic stability. In silico tools can model these changes and guide further structural modifications. mdpi.com

Virtual Screening and Lead Optimization Strategies in Drug Discovery Research

The N-(1,3-thiazol-2-yl)benzamide scaffold is a versatile starting point for drug discovery, and its derivatives have been the subject of virtual screening and lead optimization campaigns for various biological targets. nih.govmdpi.com Virtual screening involves the computational assessment of large libraries of compounds to identify those that are most likely to bind to a specific biological target, such as an enzyme or receptor. nih.gov

For the N-(1,3-thiazol-2-yl)benzamide series, virtual screening could be employed to identify derivatives with high predicted affinity for a target of interest. Following the identification of initial "hits," lead optimization strategies are implemented to refine the structure and improve its pharmacological profile. nih.gov This process often involves systematic modifications to different parts of the molecule.

In the context of this compound, lead optimization could involve several strategies:

Modification of the Propyl Group: The length and branching of the alkyl chain at the 4-position of the benzamide ring could be altered to fine-tune lipophilicity and interactions with the target protein. For instance, replacing the propyl group with smaller or larger alkyl groups, or introducing cyclic structures, could modulate potency and selectivity.

Substitution on the Phenyl Ring: In addition to the 4-propyl group, other positions on the phenyl ring could be substituted with various functional groups (e.g., halogens, methoxy (B1213986) groups) to explore structure-activity relationships (SAR). A study on N-(thiazol-2-yl)-benzamide analogs demonstrated that substitutions on the phenyl ring significantly impact their biological activity. semanticscholar.org

Modification of the Thiazole Ring: While the current focus is on the benzamide portion, the thiazole ring also offers opportunities for modification to enhance target binding or improve pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed for a series of analogs to correlate physicochemical properties with biological activity. researchgate.netnih.gov These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. ijddd.com For example, a QSAR study on related benzamide derivatives could reveal the electronic and steric parameters that are crucial for their activity. researchgate.net

Through these iterative cycles of in silico prediction, chemical synthesis, and biological testing, a lead compound like this compound can be systematically optimized to yield a clinical candidate with improved efficacy and a favorable safety profile.

Based on a thorough review of available scientific literature, detailed experimental data specifically for the compound This compound regarding its advanced spectroscopic and structural characterization is not present in the indexed research publications.

The required information for the specified sections and subsections—including X-ray crystallography, crystal packing, hydrogen bonding networks, conformational analysis, advanced NMR spectroscopy, mass spectrometry, and vibrational spectroscopy—could not be located for this exact molecule.

Research and published data are available for the parent compound, N-(1,3-thiazol-2-yl)benzamide, and various other derivatives (e.g., fluoro, chloro, and methyl-substituted analogs), but not for the specific 4-propyl substituted version as requested. Therefore, to adhere strictly to the user's directive to focus solely on "this compound," the requested article cannot be generated at this time due to the absence of specific source material.

Future Research Directions and Potential Academic Applications

Exploration of Novel Biological Targets for Thiazolyl-Benzamide Scaffolds

The thiazole (B1198619) and benzamide (B126) moieties are present in numerous biologically active molecules, capable of interacting with a diverse range of biological targets. nih.govmdpi.com The amide group can form critical hydrogen bonding interactions, while the thiazole ring, an electron-rich heterocycle, can engage with targets through various non-covalent forces. nih.govresearchgate.net Its mesoionic character may also enhance its ability to cross cellular membranes, improving bioavailability. nih.gov

Research has demonstrated that scaffolds incorporating thiazole and amide functionalities can inhibit a wide range of enzymes and receptors. For instance, different derivatives have been identified as inhibitors of c-Met kinase, histone deacetylase (HDAC), c-Src/Abl tyrosine kinase, and focal adhesion kinase (FAK). nih.govresearchgate.net Further studies have implicated targets such as cyclooxygenase-2 (COX-2), acetylcholinesterase, aldose reductase, and fatty acid amide hydrolase (FAAH) for related thiazolidinone and benzothiazole (B30560) structures. nih.govnih.gov The broad-spectrum activity of compounds like nitazoxanide, a nitrothiazolyl-benzamide, further suggests that this scaffold can be tailored to interact with numerous biological targets across different disease areas, including parasitic infections and cancer. researchgate.net

Future research will likely focus on screening 4-propyl-N-(1,3-thiazol-2-yl)benzamide and its analogues against broader panels of kinases, proteases, and other enzyme families to uncover novel and unexpected biological activities. This exploration is crucial for identifying new therapeutic applications for this chemical class.

Table 1: Potential Biological Targets for Thiazolyl-Benzamide Scaffolds

| Target Class | Specific Examples | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Kinases | c-Met, c-Src/Abl, FAK, VEGFR-2 | Oncology | nih.govresearchgate.netresearchgate.net |

| Hydrolases | FAAH, sEH, HDAC, Acetylcholinesterase | Pain, Inflammation, Neurological Disorders | nih.govnih.gov |

| Other Enzymes | Aldose Reductase, COX-2 | Diabetic Complications, Inflammation | nih.gov |

| Receptors | Thyroid Hormone Receptor Alpha | Metabolic Disorders | nih.gov |

Development of Advanced Synthetic Strategies for Complex Analogues with Enhanced Specificity

The synthesis of complex organic molecules requires sophisticated and efficient chemical routes. numberanalytics.com For the thiazolyl-benzamide scaffold, current synthetic methods often involve the coupling of a 2-aminothiazole (B372263) derivative with a benzoyl chloride or a related activated carboxylic acid. nih.gov One documented method involves reacting 2-aminothiazole with benzoyl cyanide under solvent-free conditions, while another uses reflux in acetone. nih.govnih.gov

To create analogues of this compound with enhanced specificity and potency, more advanced and versatile synthetic strategies are necessary. Future efforts will likely incorporate modern catalytic systems, such as transition metal catalysts and organocatalysts, to improve reaction efficiency and selectivity. numberanalytics.com The use of unconventional reaction conditions, like microwave irradiation, has already been shown to be effective for synthesizing the parent N-(1,3-thiazol-2-yl)benzamide and can be adapted for more complex derivatives to reduce reaction times and improve yields. numberanalytics.comnih.gov

Key strategies for developing advanced analogues include:

Retrosynthetic Analysis : Breaking down complex target analogues into simpler, accessible building blocks to plan an efficient synthesis. numberanalytics.com

Late-Stage Functionalization : Introducing key functional groups in the final steps of a synthesis, allowing for the rapid creation of a diverse library of related compounds from a common intermediate. mdpi.com

Catalytic Coupling Reactions : Employing methods like Suzuki or Buchwald-Hartwig coupling to attach various substituents to the benzamide or thiazole rings, thereby systematically exploring the structure-activity relationship. researchgate.net

These advanced methods will be crucial for synthesizing novel analogues with fine-tuned properties, enabling the development of highly selective inhibitors for specific biological targets. escholarship.org

Table 2: Overview of Synthetic Strategies

| Strategy | Description | Advantage | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction mixture. | Reduced reaction times, improved yields, and cleaner reactions. | numberanalytics.comnih.gov |

| Modern Catalytic Systems | Employing transition metal catalysts or organocatalysts to facilitate bond formation. | High efficiency, selectivity, and the ability to form challenging chemical bonds. | numberanalytics.comresearchgate.net |

| Combinatorial Synthesis | Systematically creating a large number of different but related molecules. | Efficient exploration of chemical space for lead discovery and optimization. | mdpi.com |

| Late-Stage Functionalization | Modifying a complex molecule in the final steps of a synthesis. | Rapid diversification of analogues from a common precursor. | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

AI/ML can contribute in several key areas:

Predictive Modeling : ML algorithms can be trained on existing data to predict the physicochemical properties, biological activity, and potential toxicity of novel, unsynthesized analogues. nih.gov This allows researchers to prioritize the most promising compounds for synthesis, saving time and resources.

Virtual Screening : AI can rapidly screen vast virtual libraries of compounds to identify those most likely to bind to a specific biological target. nih.gov For example, a convolutional neural network (CNN) like AtomNet can predict the bioactivity of molecules based on their 3D structure. crimsonpublishers.com

De Novo Design : Generative AI models can design entirely new molecules with desired properties from scratch. crimsonpublishers.com These models can explore the vast chemical space around the thiazolyl-benzamide scaffold to propose novel structures that human chemists might not have conceived.

Structure-Based Design : When the 3D structure of a target protein is known, AI tools can predict how different analogues will bind. crimsonpublishers.com This information is invaluable for designing modifications that enhance binding affinity and selectivity.

By integrating AI and ML into the research pipeline, the process of optimizing lead compounds like this compound can become a more data-driven and efficient endeavor, increasing the probability of developing successful drug candidates. nih.govijettjournal.org

Utility of this compound as Chemical Probes for Biological Systems

A chemical probe is a small molecule used as a tool to study and understand biological systems, typically by selectively interacting with a specific protein or pathway. nih.gov this compound and its optimized analogues have significant potential to be developed into chemical probes.

Once a specific biological target for this compound is validated (as discussed in section 7.1), it can be used to interrogate the function of that target in cells and organisms. For example, if an analogue is found to be a potent and selective inhibitor of c-Met kinase, it could be used in laboratory experiments to study the role of c-Met in cancer cell migration, proliferation, and survival. researchgate.net

The development of a chemical probe requires a molecule with high potency, selectivity, and known mechanism of action. The thiazolyl-benzamide scaffold is a promising starting point, as derivatives have already been developed as selective inhibitors for targets like FAAH and sEH. nih.gov A well-characterized inhibitor of a specific target derived from this scaffold would allow researchers to investigate the physiological and pathological consequences of modulating that target's activity, contributing to a deeper understanding of human biology and disease. The aldehyde group in a related compound, 4-propyl-1,3-thiazole-2-carbaldehyde, has been noted for its ability to form covalent bonds, a feature that can be exploited in the design of highly specific, irreversible chemical probes.

Contribution to Fundamental Understanding of Structure-Function Relationships in Medicinal Chemistry

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing fundamental insights into how a molecule's chemical structure dictates its biological activity. The this compound scaffold is an excellent platform for conducting detailed SAR investigations.

By systematically modifying different parts of the molecule—the propyl group, the substitution pattern on the benzene (B151609) ring, and the core thiazole structure—researchers can build a comprehensive understanding of the chemical features required for interaction with a given biological target. benthamscience.com For example, studies on related benzamide derivatives have shown that the position of substituents on the aromatic ring dramatically influences inhibitory activity and selectivity. nih.gov Similarly, research on benzothiazoles indicates that substitutions at specific positions are critical for biological function. benthamscience.comresearchgate.net Even subtle changes, like moving a nitro group from the ortho to the meta or para position of the benzamide ring, can significantly alter the molecule's geometry and crystal packing, which in turn affects its properties. mdpi.com

These studies contribute more than just the optimization of a single compound. They generate fundamental knowledge about molecular recognition, informing the design of future drugs for a wide range of targets. The data from SAR studies on the thiazolyl-benzamide scaffold will enrich the collective knowledge base of medicinal chemistry, providing valuable rules and guidelines for designing other small molecule inhibitors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-propyl-N-(1,3-thiazol-2-yl)benzamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves coupling 4-propylbenzoyl chloride with 2-aminothiazole under reflux in anhydrous dichloromethane or tetrahydrofuran. Catalysts like triethylamine or DMAP (4-dimethylaminopyridine) are used to accelerate amide bond formation. Reaction progress should be monitored via thin-layer chromatography (TLC) to optimize time (6–12 hours) and temperature (40–60°C). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and H/C NMR are critical for confirming molecular weight and structural assignments. For example, the thiazole proton typically resonates at δ 7.2–7.5 ppm in H NMR, while the benzamide carbonyl appears at ~168 ppm in C NMR. Purity can be validated using HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodological Answer : Solubility profiles should be tested in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-vis spectroscopy. Stability studies involve incubating the compound at 37°C and analyzing degradation products via LC-MS over 24–72 hours. For hydrolytic stability, adjust buffer pH (2.0–9.0) and monitor ester or amide bond cleavage .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity interference. To address this:

- Replicate assays using standardized protocols (e.g., MTT for cytotoxicity).

- Cross-validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays).

- Compare with structurally validated analogs (e.g., fluorobenzamide or nitro-substituted derivatives) to isolate substituent effects .

Q. How can computational modeling predict the interaction of this compound with biological targets like kinases or GPCRs?

- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to screen against crystallographic targets (e.g., EGFR kinase PDB: 1M17). Prioritize binding poses with favorable ΔG values and hydrogen bonds to key residues (e.g., Thr790 or Lys745). Validate predictions with molecular dynamics simulations (NAMD/GROMACS) to assess stability over 50–100 ns trajectories .

Q. What experimental designs are suitable for studying the compound’s metabolic fate in vitro?

- Methodological Answer :

- Phase I metabolism : Incubate with liver microsomes (human or rat) and NADPH. Identify metabolites via LC-MS/MS.

- Phase II conjugation : Test with UDP-glucuronosyltransferase (UGT) or sulfotransferase (SULT) isoforms.

- Use CYP450 inhibition assays (fluorometric) to assess enzyme interactions. Quantify half-life (t) and intrinsic clearance (Cl) .

Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?

- Methodological Answer : Systematically modify substituents (e.g., propyl chain length, thiazole substituents) and evaluate:

- Lipophilicity : Measure logP values (shake-flask method).

- Potency : IC values in target-specific assays (e.g., kinase inhibition).

- Selectivity : Screen against off-target panels (e.g., CEREP BioPrint).

- Correlate data with molecular descriptors (e.g., Hammett σ for electronic effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.